molecular formula C20H19N7O B2370730 N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034450-38-7

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2370730
CAS RN: 2034450-38-7
M. Wt: 373.42
InChI Key: ZNNRWMFBXNHYPI-UHFFFAOYSA-N
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Description

“N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyridine ring, a pyrazole ring, a triazole ring, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be synthesized using a method similar to the one described in a study on the synthesis of substituted pyridines . The pyrazole and triazole rings could be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine, pyrazole, and triazole rings would contribute to the compound’s aromaticity, while the amide group would introduce polarity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the amide group could participate in hydrolysis reactions, while the pyridine ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polarity of the amide group, while its stability would be influenced by the aromaticity of its rings .

Scientific Research Applications

Anticancer Applications

  • A study on pyrazolopyrimidines derivatives demonstrated significant anticancer activities, suggesting that similar compounds could be explored for their potential to inhibit cancer cell growth. The structure-activity relationship (SAR) was discussed, highlighting the importance of specific substituents for cytotoxic activities (Rahmouni et al., 2016).

Anti-Inflammatory Applications

  • Research on novel pyrazolopyrimidines derivatives also revealed anti-5-lipoxygenase agents, indicating potential anti-inflammatory applications. These findings underscore the role of chemical structure in determining the biological activity of such compounds (Rahmouni et al., 2016).

Antimicrobial Activities

  • A study involving the synthesis of pyrazolopyridine derivatives highlighted their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This suggests that compounds with similar structural features might possess valuable antimicrobial properties, which could be useful in the development of new antibiotics (Panda et al., 2011).

Antiviral Activities

  • Compounds with a pyrazolopyrimidinone core have shown remarkable activity against the avian influenza virus (H5N1), indicating potential for antiviral drug development. The synthesized compounds were tested in vitro, with some showing significant viral reduction (Hebishy et al., 2020).

properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-15-13-18(16-7-9-21-10-8-16)24-26(15)12-11-22-20(28)19-14-23-27(25-19)17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNRWMFBXNHYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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